molecular formula C15H13NO B3037162 4-(2,4-Dimethylphenoxy)benzenecarbonitrile CAS No. 449778-70-5

4-(2,4-Dimethylphenoxy)benzenecarbonitrile

Cat. No.: B3037162
CAS No.: 449778-70-5
M. Wt: 223.27 g/mol
InChI Key: MZLPDCXQIXHLSL-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenoxy)benzenecarbonitrile is a chemical compound with the CAS number 449778-70-5 . It has a molecular weight of 223.27 and a molecular formula of C15H13NO .


Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The exact spatial arrangement of these atoms would require more detailed information or a structural analysis such as X-ray crystallography.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 62-64° C .

Scientific Research Applications

Material Design and Synthesis

4-(2,4-Dimethylphenoxy)benzenecarbonitrile and its derivatives are primarily used in the field of material science, specifically in the synthesis of novel materials with unique properties. Salazkin, Shaposhnikova, and Zvukova (2020) synthesized new compounds leading to the development of new polyarylenephthalide, which is notable for its unique electrophysical properties (Salazkin, Shaposhnikova, & Zvukova, 2020). Similarly, Yu, Cai, and Wang (2009) synthesized novel soluble aromatic polyesters with pendant cyano groups, demonstrating good thermal stability and solubility in common solvents, making them suitable for various industrial applications (Yu, Cai, & Wang, 2009).

Nonlinear Optical Properties

The compound and its related derivatives also find significant use in the development of nonlinear optical materials. Lee, Kim, Jung, and Park (2007) highlighted the synthesis of novel Y-type polyurethanes with a nonlinear optical chromophore, showing high thermal stability and potential for nonlinear optical device applications (Lee, Kim, Jung, & Park, 2007). This application is critical in fields such as photonics and telecommunications.

Electrophysical Properties

Research by Duran-Camacho, Ferguson, Kampf, Bland, and Sanford (2021) on pyridinium trifluoromethoxide salt, derived from a reaction involving a related compound, showed its efficacy as a trifluoromethoxide source for SN2 reactions, indicating its potential in designing electrophysically active materials (Duran-Camacho, Ferguson, Kampf, Bland, & Sanford, 2021).

Safety and Hazards

The safety data sheet for 4-(2,4-Dimethylphenoxy)benzenecarbonitrile indicates that it has an unknown acute toxicity . As with all chemicals, it should be handled with appropriate safety measures.

Properties

IUPAC Name

4-(2,4-dimethylphenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-11-3-8-15(12(2)9-11)17-14-6-4-13(10-16)5-7-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLPDCXQIXHLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901292821
Record name 4-(2,4-Dimethylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449778-70-5
Record name 4-(2,4-Dimethylphenoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=449778-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,4-Dimethylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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